molecular formula C7H7N5O2 B2968918 1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole CAS No. 898054-50-7

1'-methyl-4-nitro-1H,1'H-3,4'-bipyrazole

Cat. No.: B2968918
CAS No.: 898054-50-7
M. Wt: 193.166
InChI Key: ZYXSEGPLUYIZOR-UHFFFAOYSA-N
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Description

1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole is a heterocyclic compound that belongs to the family of bipyrazoles This compound is characterized by the presence of two pyrazole rings connected by a single bond, with a methyl group at the 1’ position and a nitro group at the 4 position

Preparation Methods

The synthesis of 1’-methyl-4-nitro-1H,1’H-3,4’-bipyrazole can be achieved through several synthetic routes. One common method involves the nitration of 1’-methyl-1H,1’H-3,4’-bipyrazole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. Another method involves the use of vicarious nucleophilic substitution of hydrogen atoms, cine substitution of an N-nitro group, Hofmann rearrangement of amide groups, reduction of nitro groups, and nucleophilic ipso-substitution of nitro groups .

Chemical Reactions Analysis

1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form 1’-methyl-4-amino-1H,1’H-3,4’-bipyrazole.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols.

Scientific Research Applications

1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Materials Science: The compound is explored for its potential use in the development of high-energy materials due to its stability and energetic properties.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1’-methyl-4-nitro-1H,1’H-3,4’-bipyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The compound can also act as a ligand, binding to specific receptors and modulating their activity. The pathways involved in its mechanism of action include redox reactions and receptor-ligand interactions .

Comparison with Similar Compounds

1’-Methyl-4-nitro-1H,1’H-3,4’-bipyrazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-4-(4-nitro-1H-pyrazol-5-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-11-4-5(2-9-11)7-6(12(13)14)3-8-10-7/h2-4H,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXSEGPLUYIZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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